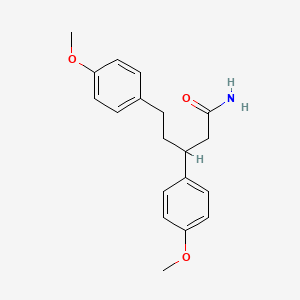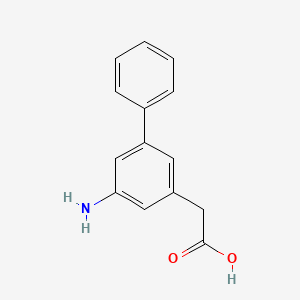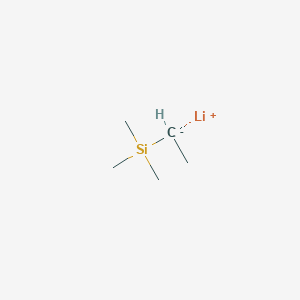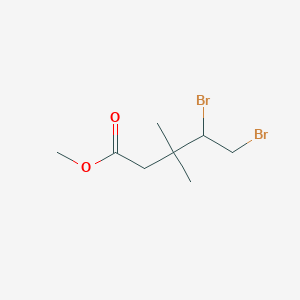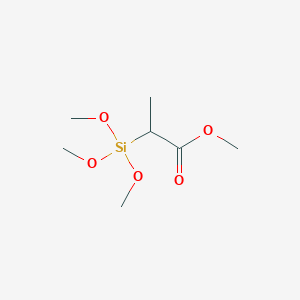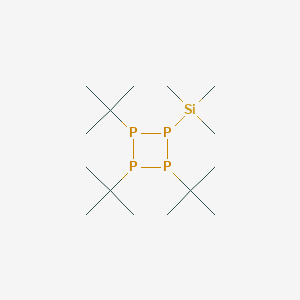
Tri-tert-butyl(trimethylsilyl)tetraphosphetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-tert-butyl(trimethylsilyl)tetraphosphetane is a unique organophosphorus compound characterized by its distinctive structure, which includes three tert-butyl groups and one trimethylsilyl group attached to a tetraphosphetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tri-tert-butyl(trimethylsilyl)tetraphosphetane typically involves the reaction of tert-butylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The resulting product is purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tri-tert-butyl(trimethylsilyl)tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Tri-tert-butyl(trimethylsilyl)tetraphosphetane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tri-tert-butyl(trimethylsilyl)tetraphosphetane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Tri-tert-butylphosphine: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilylphosphine: Contains the trimethylsilyl group but lacks the tert-butyl groups.
Uniqueness: Tri-tert-butyl(trimethylsilyl)tetraphosphetane is unique due to the combination of bulky tert-butyl groups and the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in various chemical applications, offering advantages such as increased stability and selectivity in reactions.
Properties
CAS No. |
73324-87-5 |
|---|---|
Molecular Formula |
C15H36P4Si |
Molecular Weight |
368.43 g/mol |
IUPAC Name |
trimethyl-(2,3,4-tritert-butyltetraphosphetan-1-yl)silane |
InChI |
InChI=1S/C15H36P4Si/c1-13(2,3)16-17(14(4,5)6)19(20(10,11)12)18(16)15(7,8)9/h1-12H3 |
InChI Key |
TYVAAPKSLKVBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1P(P(P1C(C)(C)C)[Si](C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


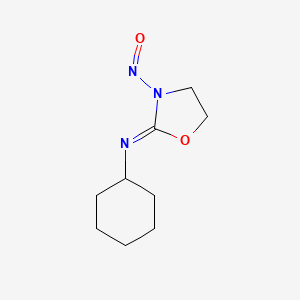

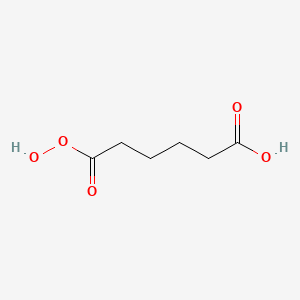
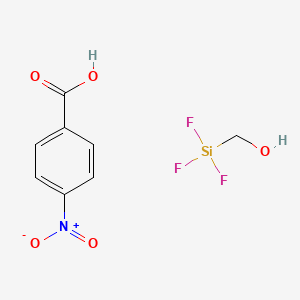
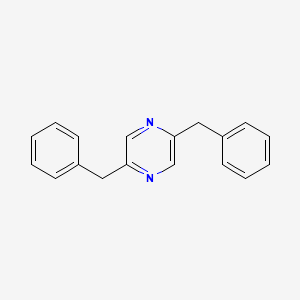
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
